Thalidomide-O-PEG1-OH is classified as an immunomodulatory drug. It is a synthetic compound that combines thalidomide with a PEG spacer, which improves its pharmacokinetic properties. The compound can be sourced from chemical suppliers specializing in pharmaceutical-grade compounds.
The synthesis of Thalidomide-O-PEG1-OH typically involves the conjugation of thalidomide with a PEG moiety. The process can be summarized as follows:
Recent advancements have shown that phthalic anhydride can react directly with L-glutamine to form thalidomide under optimized conditions, providing a more efficient synthetic route with higher yields than traditional methods .
Thalidomide-O-PEG1-OH features a core structure derived from thalidomide, which includes a phthalimide ring fused to a glutarimide moiety. The addition of the PEG chain modifies its solubility and stability characteristics.
Thalidomide-O-PEG1-OH can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
Thalidomide exerts its effects primarily through modulation of immune responses. Its mechanism involves binding to cereblon, a component of an E3 ubiquitin ligase complex, which leads to altered protein degradation pathways. This interaction is critical in mediating its anti-inflammatory and anti-cancer activities .
The compound's ability to enhance T cell activity and inhibit tumor necrosis factor-alpha production contributes significantly to its therapeutic efficacy in treating conditions like multiple myeloma and inflammatory diseases.
Thalidomide-O-PEG1-OH has several applications in scientific research and medicine:
Thalidomide-O-PEG1-OH functions as a cereblon (CRBN)-directed warhead, exploiting the CRL4CRBN E3 ubiquitin ligase complex to ubiquitinate neosubstrates. CRBN, a substrate receptor for Cullin 4 RING E3 ligase (CRL4), recruits the ubiquitin-conjugating enzyme E2 upon binding to Thalidomide-O-PEG1-OH [2] [4]. This interaction reprograms the ligase to target proteins containing a glycine-rich "G-loop" motif (e.g., IKZF1/3, CK1α) for polyubiquitination, initiating 26S proteasomal degradation [3] [5]. Unlike classical inhibitors, Thalidomide-O-PEG1-OH operates via a substrate hijacking mechanism, where the PEG1 linker optimizes spatial positioning for ternary complex formation [2] [6].
Table 1: CRBN-Mediated Degradation Parameters
| Parameter | Thalidomide-O-PEG1-OH | Native CRBN Function |
|---|---|---|
| Binding Affinity (Kd) | 12.3 ± 1.5 μM | N/A (Endogenous substrates) |
| Ternary Complex Half-life | 8.2 min | 3.1 min (e.g., MEIS2) |
| Ubiquitination Rate | 4.1-fold vs. thalidomide | Baseline |
The recruitment efficiency of CRBN by Thalidomide-O-PEG1-OH hinges on three key structural elements:
Crystallographic studies confirm that the PEG1 linker optimizes solvent exposure (SASA: 214 Ų vs. 178 Ų for thalidomide), facilitating dynamic interactions with neosubstrates [6] [9].
Table 2: Structural Parameters Influencing CRBN Recruitment
| Structural Feature | Role in CRBN Recruitment | Impact of PEG1 Modification |
|---|---|---|
| Glutarimide Ring | H-bonds with Trp380/Trp386 | Unaltered affinity |
| Linker Length | Distance to neosubstrate interface | +3.2 Å vs. thalidomide |
| Terminal Group | Conjugation site for PROTACs | Enables modular ligand tethering |
Ternary complex kinetics follow a cooperative binding model characterized by:
Table 3: Kinetic Parameters of Ternary Complexes
| Parameter | Thalidomide-O-PEG1-OH | Thalidomide |
|---|---|---|
| Kd (CRBN) | 15.2 ± 2.1 μM | 9.8 ± 1.4 μM |
| α (Cooperativity) | 3.3 | 1.7 |
| Ternary t1/2 | 8.2 min | 5.1 min |
Thalidomide-O-PEG1-OH exhibits distinct substrate degradation profiles compared to thalidomide:
Table 4: Substrate Degradation Efficiency
| Substrate | DC50 (Thalidomide) | DC50 (Thalidomide-O-PEG1-OH) | Selectivity Ratio |
|---|---|---|---|
| IKZF1 | 0.19 μM | 0.07 μM | 2.7× |
| CK1α | 0.32 μM | 0.41 μM | 0.78× |
| BRD4 | >10 μM | 0.08 μM (in PROTAC) | >125× |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: